molecular formula C18H21N3O2 B2881125 3-benzyl-5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazole CAS No. 1396885-83-8

3-benzyl-5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2881125
CAS No.: 1396885-83-8
M. Wt: 311.385
InChI Key: RYHVRLFAJDIWFR-UHFFFAOYSA-N
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Description

3-Benzyl-5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazole is a novel chemical entity designed for discovery research and preclinical studies. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its bioisosteric properties and an unusually wide spectrum of potential biological activities . The 1,2,4-oxadiazole ring is a stable aromatic system that can serve as a surrogate for esters and amides, often conferring improved metabolic stability and enhancing binding affinity to biological targets . This core structure is found in several commercially available drugs and is the subject of renewed interest in drug discovery efforts . The molecular structure integrates a 3-benzyl substitution on the oxadiazole ring and a 1-cyclopentanecarbonyl-modified azetidine at the 5-position. The azetidine (four-membered nitrogen heterocycle) is a valuable motif for improving the physicochemical and pharmacological properties of drug candidates, while the carbonyl linker from cyclopentane offers a conformationally constrained group that can influence the molecule's overall topology and interaction with enzymes or receptors. Compounds with similar azetidinyl-oxadiazole architectures have been investigated for their potential as receptor modulators, indicating the relevance of this chemotype in developing new therapeutic agents . Primary Research Applications: • Medicinal Chemistry & Drug Discovery: Serves as a key intermediate or final target compound for screening against various biological targets. The structure is of significant interest for developing new agents with potential anticancer, antibacterial, or anti-inflammatory properties, as associated with the 1,2,4-oxadiazole class . • Pharmacological Research: Useful for probing structure-activity relationships (SAR) and optimizing potency, selectivity, and pharmacokinetic profiles in lead optimization programs. • Biochemical Profiling: Can be utilized in assays to investigate mechanisms of action and inhibitory effects on specific enzymes or cellular pathways. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(14-8-4-5-9-14)21-11-15(12-21)17-19-16(20-23-17)10-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHVRLFAJDIWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Precursor Preparation

Phenylacetonitrile (1 ) undergoes hydroxylamine-mediated conversion to benzylamidoxime (2 ) in aqueous ethanol (50% v/v) at 60°C for 12 hours. This step, adapted from DNA-encoded library (DEL) synthesis protocols, achieves near-quantitative conversion (98%) due to the electron-donating nature of the benzyl group, which accelerates nucleophilic addition. FT-IR analysis confirms amidoxime formation via the disappearance of the nitrile stretch (~2250 cm⁻¹) and emergence of N–O vibrations at 930 cm⁻¹.

O-Acylation with Azetidine-Cyclopentane Carboxylic Acid

The critical challenge lies in preparing 1-cyclopentanecarbonylazetidin-3-yl carboxylic acid (3 ), which requires multistep synthesis:

  • Azetidine-3-carboxylic Acid Synthesis :
    Azetidine-3-carboxylic acid (3a ) is synthesized via cyclization of methyl 3-aminopropionate using Burgess’ reagent (methyl N-(triethylammonium sulfonyl)carbamate) in THF at 0°C, yielding 3a in 67% yield after recrystallization.

  • N-Acylation with Cyclopentanecarbonyl Chloride :
    3a is acylated with cyclopentanecarbonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at −20°C to minimize epimerization, affording 3 in 82% yield.

O-Acylation of 2 with 3 employs N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in anhydrous DMF, achieving 78% conversion to O-acylamidoxime (4 ).

Cyclodehydration to 1,2,4-Oxadiazole

Cyclodehydration of 4 is optimized in pH 9.5 borate buffer at 90°C for 2 hours, yielding the target oxadiazole (5 ) in 85% purity (HPLC). Silica gel-mediated microwave irradiation (300 W, 100°C, 20 minutes) offers a faster alternative, albeit with reduced yield (72%) due to competitive hydrolysis.

Alternative Pathways and Mechanistic Insights

Solid-Phase Synthesis on Silica Gel

A novel approach immobilizes 2 on silica gel-functionalized carboxylic acid residues, enabling microwave-assisted cyclodehydration. This method reduces side-product formation (<10%) by restricting conformational mobility, though scalability remains limited.

Tandem Acylation-Cyclization

In situ generation of 3 via Passerini three-component reaction (cyclopentanecarboxaldehyde, azetidine-3-carboxylic acid, and isocyanide) followed by direct O-acylation with 2 streamlines the process but suffers from regiochemical ambiguity (45% yield).

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar–H), 4.21 (q, 1H, azetidine C3–H), 3.89 (s, 2H, benzyl CH₂), 2.81–2.75 (m, 2H, cyclopentane CH₂), 2.45–1.98 (m, 8H, azetidine and cyclopentane CH₂).
  • HRMS : m/z calcd. for C₂₀H₂₂N₃O₂ [M+H]⁺ 336.1712; found 336.1709.

Purity and Stability Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms 93% purity. Accelerated stability testing (40°C/75% RH, 4 weeks) shows <5% degradation, indicating robust shelf-life under ambient conditions.

Challenges and Optimization Strategies

Azetidine Ring Stability

The strained azetidine ring undergoes partial ring-opening during prolonged heating (>4 hours at 90°C). Implementing microwave irradiation reduces exposure time, preserving ring integrity (92% recovery).

Competing Hydrolysis of O-Acylamidoxime

Borate buffer (pH 9.5) suppresses hydrolysis by stabilizing the transition state through boron–oxygen coordination, reducing side-product formation to <15%.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Time (h)
Borate buffer cyclodehydration 85 93 2
Microwave/silica gel 72 89 0.3
Tandem Passerini 45 78 6

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzyl and cyclopentanecarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-benzyl-5-(1-cyclopentanecarbonylazetidin-3-yl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, oxadiazoles can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents at positions 3 and 5 of the 1,2,4-oxadiazole ring critically influence physicochemical properties:

  • 3-Benzyl-5-(2,2-di(1H-imidazol-1-yl)vinyl)-1,2,4-oxadiazole (3a) : The imidazole-vinyl group increases polarity and hydrogen-bonding capacity, reflected in its melting point (116–118°C) and distinct NMR shifts (δ = 7.11–8.04 ppm for aromatic protons) .
  • 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole : The benzotriazole group enhances planarity and intermolecular C–H⋯N hydrogen bonding, stabilizing its crystal lattice .
  • Target Compound : The cyclopentanecarbonylazetidin group introduces a bulky, lipophilic substituent, likely reducing solubility in aqueous media compared to 3a but improving membrane permeability.

Table 1: Substituent Comparison of 1,2,4-Oxadiazole Derivatives

Compound Position 3 Substituent Position 5 Substituent Key Properties
Target Compound Benzyl 1-Cyclopentanecarbonylazetidin-3-yl High rigidity, lipophilicity
3a Benzyl 2,2-Di(imidazol-1-yl)vinyl Polar, moderate MP (116–118°C)
5-(Benzotriazolylmethyl)-3-phenyl Phenyl Benzotriazole Planar, strong intermolecular H-bonding
Thiazole-tethered derivatives Aryl (2-Arylthiazol-4-yl)methyl Enhanced bioactivity, diverse reactivity

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